Cas no 171009-07-7 (CCT 018159)

CCT 018159 structure
Nom du produit:CCT 018159
CCT 018159 Propriétés chimiques et physiques
Nom et identifiant
-
- CCT 018159
- CCT 018159,4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol
- 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-Methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol
- CCT018159
- 1,3-Benzenediol, 4-(4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-
- CHEMBL399530
- OWPMENVYXDJDOW-UHFFFAOYSA-N
- DA-62130
- BRD-K65503129-001-01-4
- BRD-K65503129-001-02-2
- BDBM15362
- CCG-294095
- CHEBI:93148
- G78272
- SCHEMBL1082064
- 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylpyrazol-5-yl]-6-ethylbenzene-1,3-diol
- DB07594
- NCGC00161410-01
- HMS3269C15
- STK966511
- AKOS002164043
- NCGC00161410-02
- WGA00907
- SR-01000398552
- TS-08211
- 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol
- Kinome_3591
- CHEBI:41656
- VER-00063579
- 55H1ZOI1NL
- 4-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-METHYL-1H-PYRAZOL-5-YL]-6-ETHYLBENZENE-1,3-DIOL
- NS00070439
- Q27096815
- BRD-K65503129-001-05-5
- HY-110042
- BDBM50453881
- SCHEMBL21067776
- J-010680
- 6-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-4-ethyl-3-hydroxy-1-cyclohexa-2,4-dienone
- 171009-07-7
- 2brc
- Q27164868
- CS-0032865
- CCT-018159
- CT5
- SDCCGSBI-0634553.P003
- HMS3677M10
- DTXSID501122866
- 4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol
- 868989-73-5
- SR-01000398552-1
- Oprea1_650000
- UNII-55H1ZOI1NL
- BRD-K65503129-001-06-3
- 4-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-benzene-1,3-diol
- HSP90 Inhibitor, CCT018159
-
- Piscine à noyau: InChI=1S/C20H20N2O4/c1-3-12-8-14(16(24)10-15(12)23)20-19(11(2)21-22-20)13-4-5-17-18(9-13)26-7-6-25-17/h4-5,8-10,23-24H,3,6-7H2,1-2H3,(H,21,22)
- La clé Inchi: OWPMENVYXDJDOW-UHFFFAOYSA-N
- Sourire: CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C
Propriétés calculées
- Qualité précise: 352.14200
- Masse isotopique unique: 352.14230712g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 3
- Complexité: 479
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.7
- Surface topologique des pôles: 87.6Ų
Propriétés expérimentales
- Le PSA: 87.60000
- Le LogP: 3.79690
CCT 018159 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | C227958-5mg |
CCT 018159 |
171009-07-7 | 5mg |
$ 98.00 | 2023-04-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4688-1mg |
CCT018159 |
171009-07-7 | 98% | 1mg |
¥201.00 | 2023-09-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202526-5 mg |
CCT 018159, |
171009-07-7 | ≥98% | 5mg |
¥669.00 | 2023-07-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C275898-50mg |
CCT 018159 |
171009-07-7 | ≥98% | 50mg |
¥6399.90 | 2023-09-03 | |
A2B Chem LLC | AD36934-1mg |
CCT 018159 |
171009-07-7 | ≥95% | 1mg |
$27.00 | 2024-04-20 | |
Ambeed | A886202-5mg |
4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol |
171009-07-7 | 99% | 5mg |
$68.0 | 2025-02-19 | |
Ambeed | A886202-10mg |
4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol |
171009-07-7 | 99% | 10mg |
$105.0 | 2025-02-19 | |
A2B Chem LLC | AD36934-25mg |
CCT 018159 |
171009-07-7 | 99% | 25mg |
$224.00 | 2024-01-03 | |
MedChemExpress | HY-110042-25mg |
CCT018159 |
171009-07-7 | 99.94% | 25mg |
¥2800 | 2024-05-24 | |
1PlusChem | 1P0078LI-50mg |
4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol |
171009-07-7 | 95% | 50mg |
$246.00 | 2025-03-22 |
CCT 018159 Littérature connexe
-
Debojyoti De,Debasish Halder,Injae Shin,Kyeong Kyu Kim Chem. Soc. Rev. 2017 46 6241
-
Yuri A. Piven,Alexander M. Scherbakov,Margarita A. Yastrebova,Danila V. Sorokin,Yuri Yu. Shchegolev,Anton E. Matous,Veronica G. Zinovich,Tatyana S. Khlebnicova,Fedor A. Lakhvich Org. Biomol. Chem. 2021 19 10432
-
Yuri A. Piven,Alexander M. Scherbakov,Margarita A. Yastrebova,Danila V. Sorokin,Yuri Yu. Shchegolev,Anton E. Matous,Veronica G. Zinovich,Tatyana S. Khlebnicova,Fedor A. Lakhvich Org. Biomol. Chem. 2021 19 10432
-
Haoyue Xiang,Xueyu Qi,Yuyuan Xie,Guangyu Xu,Chunhao Yang Org. Biomol. Chem. 2012 10 7730
-
5. Heat shock protein 90 and serine/threonine kinase B-Raf inhibitors have overlapping chemical spaceA. Anighoro,L. Pinzi,G. Marverti,J. Bajorath,G. Rastelli RSC Adv. 2017 7 31069
171009-07-7 (CCT 018159) Produits connexes
- 1806578-72-2(1-(3-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one)
- 1782481-35-9(4-(1H-indol-5-yl)butan-2-amine)
- 2361842-35-3(N-[(4-methoxy-3-methylphenyl)methyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2783-01-9(BENZOIC ACID, 4-(2-HYDROXYETHOXY)-, 2-HYDROXYETHYL ESTER)
- 406-73-5(1-chloro-4,4,4-trifluorobutan-2-ol)
- 1214378-05-8(2-4-chloro-3-(trifluoromethyl)phenyl-2-hydroxyacetic acid)
- 1468028-80-9(1-(3-bromo-2,2-dimethylpropyl)-2-chloro-4-fluorobenzene)
- 2138558-15-1(4-Ethyl-3-(oxetan-3-ylsulfanyl)cyclohexan-1-one)
- 1207060-08-9(N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide)
- 2316-62-3(3,5-DIBROMO-4-HYDROXYBENZYL ALCOHOL)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:171009-07-7)CCT 018159

Pureté:99%/99%/99%/99%
Quantité:25mg/50mg/100mg/250mg
Prix ($):189.0/249.0/423.0/804.0